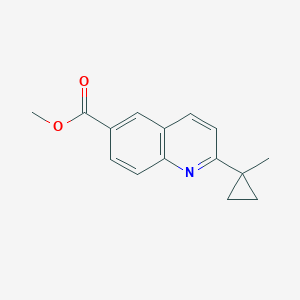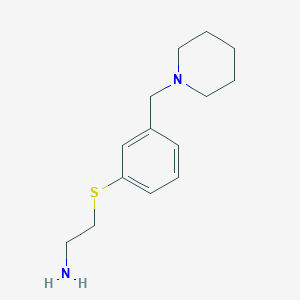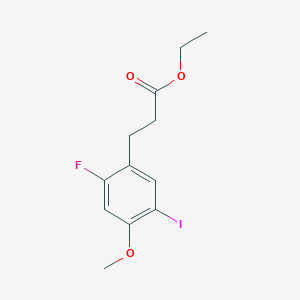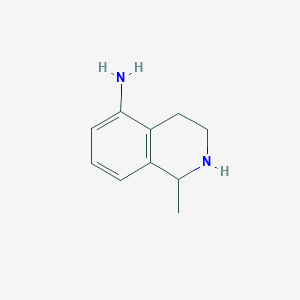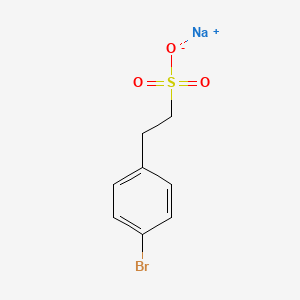
Sodium2-(4-bromophenyl)ethanesulfonate
描述
Sodium 2-(4-bromophenyl)ethanesulfonate is an organic compound with the molecular formula C8H8BrNaO3S. It is a sodium salt derivative of 2-(4-bromophenyl)ethanesulfonic acid. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethanesulfonate group. It is commonly used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(4-bromophenyl)ethanesulfonate typically involves the sulfonation of 4-bromophenylethane. The process begins with the bromination of phenylethane to produce 4-bromophenylethane. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to yield 2-(4-bromophenyl)ethanesulfonic acid. Finally, neutralization with sodium hydroxide results in the formation of Sodium 2-(4-bromophenyl)ethanesulfonate.
Industrial Production Methods: In industrial settings, the production of Sodium 2-(4-bromophenyl)ethanesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: Sodium 2-(4-bromophenyl)ethanesulfonate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenylethane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Products include 2-(4-hydroxyphenyl)ethanesulfonate, 2-(4-aminophenyl)ethanesulfonate, and 2-(4-thiophenyl)ethanesulfonate.
Oxidation: Sulfonic acid derivatives.
Reduction: Phenylethane derivatives.
科学研究应用
Sodium 2-(4-bromophenyl)ethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and coupling reactions.
Biology: The compound is utilized in biochemical assays and as a probe in studying enzyme activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and as a surfactant in various formulations.
作用机制
The mechanism of action of Sodium 2-(4-bromophenyl)ethanesulfonate involves its ability to participate in nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. This property makes it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
- Sodium 2-(4-chlorophenyl)ethanesulfonate
- Sodium 2-(4-fluorophenyl)ethanesulfonate
- Sodium 2-(4-iodophenyl)ethanesulfonate
Comparison: Sodium 2-(4-bromophenyl)ethanesulfonate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is a better leaving group than chlorine and fluorine, making it more reactive in nucleophilic substitution reactions. it is less reactive than iodine, which is the best leaving group among the halogens.
属性
分子式 |
C8H8BrNaO3S |
|---|---|
分子量 |
287.11 g/mol |
IUPAC 名称 |
sodium;2-(4-bromophenyl)ethanesulfonate |
InChI |
InChI=1S/C8H9BrO3S.Na/c9-8-3-1-7(2-4-8)5-6-13(10,11)12;/h1-4H,5-6H2,(H,10,11,12);/q;+1/p-1 |
InChI 键 |
BVAHWQAYONTDDL-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1CCS(=O)(=O)[O-])Br.[Na+] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
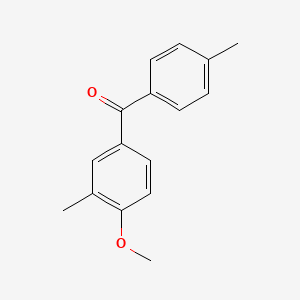
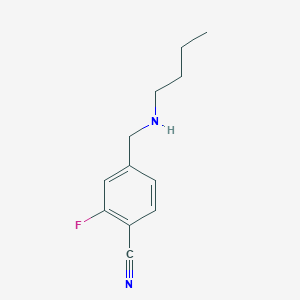
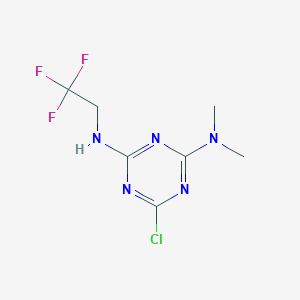
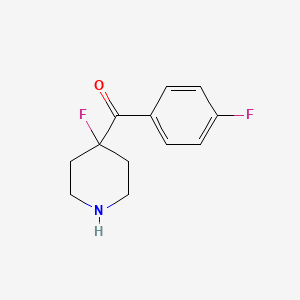
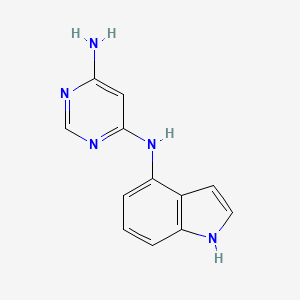
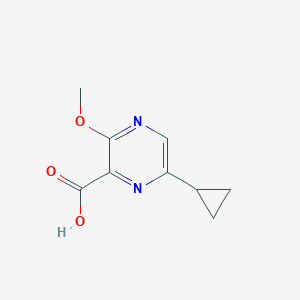
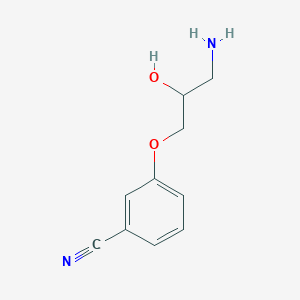
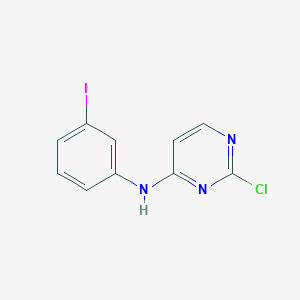
![3-(2-Aminobenzyl)-[1,3]-oxazinan-2-one](/img/structure/B8419200.png)
